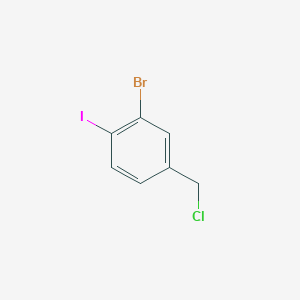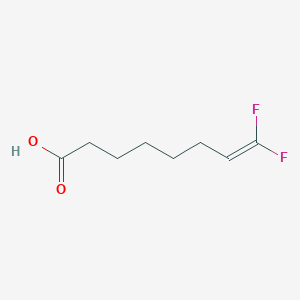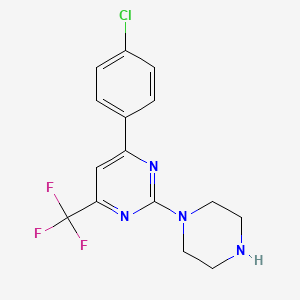![molecular formula C13H27N3O3 B6611567 tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate CAS No. 160687-42-3](/img/structure/B6611567.png)
tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate, also known as t-BOC-NMe2-Morph, is an organic compound used in a variety of scientific research and laboratory experiments. It is a member of the tert-butyl carbamate family, which is a class of compounds that contain a carbamate group attached to a tert-butyl group. This compound is known for its versatility and wide range of applications, including use as a reactant in organic synthesis, a catalyst in a variety of chemical reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
T-BOC-NMe2-Morph has a variety of scientific research applications. It is used as a reactant in organic synthesis, as a catalyst in a variety of chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides, peptide-based drugs, and other biologically active compounds.
Wirkmechanismus
T-BOC-NMe2-Morph acts as a catalyst in a variety of chemical reactions by facilitating the formation of covalent bonds between two molecules. It does this by forming a weak bond with one of the molecules, which then allows the other molecule to form a stronger bond with the first. This process is known as catalysis, and it is essential for the formation of many complex molecules.
Biochemical and Physiological Effects
T-BOC-NMe2-Morph has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been demonstrated to inhibit the growth of certain bacteria and fungi, as well as to possess antiviral activity. It has also been shown to possess anti-inflammatory properties, and to possess the ability to modulate the activity of certain enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph in laboratory experiments is its versatility. It can be used as a reactant in organic synthesis, a catalyst in a variety of chemical reactions, and a ligand in coordination chemistry. Additionally, it is relatively non-toxic and has a low volatility, making it suitable for use in a variety of laboratory settings.
However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of strong acids or bases, and can be easily hydrolyzed in these conditions.
Zukünftige Richtungen
There are a number of possible future directions for research using tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph. One potential area of research is the use of this compound as a ligand in coordination chemistry, as it has been shown to possess a number of interesting properties in this regard. Additionally, further research could be done on its potential uses as a reactant in organic synthesis and as a catalyst in a variety of chemical reactions. Finally, further research could be done on its biochemical and physiological effects, including its potential use as an anti-inflammatory agent or as an inhibitor of certain bacterial and fungal growth.
Synthesemethoden
T-BOC-NMe2-Morph is synthesized using a two-step process. The first step involves the reaction of tert-butanol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of tert-butyl formate, which is then reacted with morpholine in the presence of an alkaline catalyst, such as sodium hydroxide. This second reaction yields the desired product, tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-morpholin-4-ylethylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-5-4-14-6-7-16-8-10-18-11-9-16/h14H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLKIMLAQNQQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)






![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)



![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)

![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)